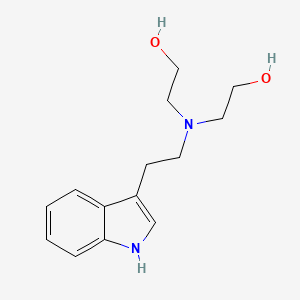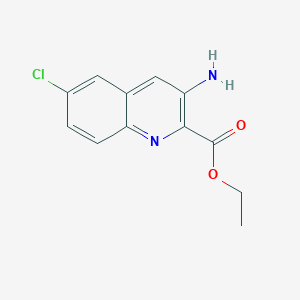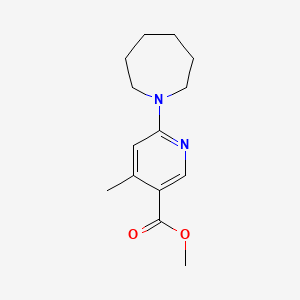
2,2'-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol is a compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole structure is known for its biological activity and is found in various alkaloids, neurotransmitters, and plant hormones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol typically involves the reaction of tryptamine with diethanolamine. The reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalytic systems can be applied to scale up the production process.
化学反応の分析
Types of Reactions
2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indole moiety can participate in electrophilic substitution reactions, which are common for aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole moiety is significant in studying neurotransmitters and other biologically active molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and other physiological processes .
類似化合物との比較
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptamine.
Melatonin: A hormone that regulates sleep, also derived from tryptamine.
Uniqueness
2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol is unique due to its combination of the indole moiety with diethanolamine, providing distinct chemical and biological properties compared to other indole derivatives .
特性
CAS番号 |
7144-26-5 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
2-[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]ethanol |
InChI |
InChI=1S/C14H20N2O2/c17-9-7-16(8-10-18)6-5-12-11-15-14-4-2-1-3-13(12)14/h1-4,11,15,17-18H,5-10H2 |
InChIキー |
IJOXEECEQJEXJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11861983.png)

![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)
![4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B11861991.png)

![2-Phenylbenzo[h]quinoline](/img/structure/B11862015.png)
![7-(6-Chloropyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11862016.png)

![(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)


![1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B11862041.png)
![4-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11862058.png)

